1-Methyl-1-phenylurea

Vue d'ensemble

Description

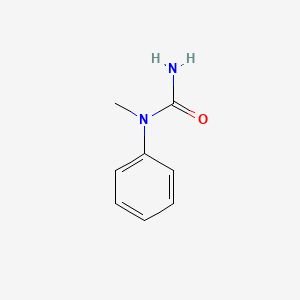

1-Methyl-1-phenylurea is an organic compound belonging to the class of phenylureas. It is characterized by the presence of a phenyl group attached to a urea moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen of the urea. This compound is of interest due to its various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenylurea can be synthesized through the nucleophilic addition of aniline (phenylamine) to methyl isocyanate. The reaction typically occurs under mild conditions and can be carried out in an aqueous medium without the need for organic co-solvents . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_3 ]

Industrial Production Methods: Industrial production of this compound often involves the reaction of aniline with methyl isocyanate in the presence of a catalyst to enhance the reaction rate and yield. The process is designed to be scalable and environmentally friendly, avoiding the use of hazardous solvents .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1-phenylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted ureas depending on the substituents introduced.

Applications De Recherche Scientifique

Scientific Research Applications

1-Methyl-1-phenylurea has several notable applications across various scientific disciplines:

Chemistry

- Building Block for Organic Synthesis : MPU serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile in synthetic chemistry.

Biology

- Herbicidal Properties : MPU acts as an inhibitor of photosynthesis by interfering with the electron transport chain in chloroplasts, similar to other phenylurea herbicides. It targets the D1 protein in Photosystem II, leading to impaired plant growth and death .

Medicine

- Antitumor Activity : Recent studies have indicated that MPU derivatives may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune evasion in tumors. In vitro studies show IC50 values ranging from 0.1 to 0.6 μM against IDO1, suggesting potential therapeutic applications in cancer treatment .

Industry

- Polymer Production : MPU is utilized in the synthesis of polymers and other industrial chemicals due to its favorable chemical properties.

Toxicity and Safety Profile

The toxicity profile of MPU indicates relatively low acute toxicity to mammals but moderate toxicity to aquatic organisms and high toxicity to algae . The following table summarizes toxicity data across different organisms:

| Organism | Toxicity Level | Reference |

|---|---|---|

| Mammals | Low acute toxicity | Huovinen et al., 2015 |

| Fish | Moderate toxicity | Ihlaseh-Catalano et al., 2014 |

| Algae | High toxicity | Eletto et al., 2020 |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a phenylurea derivative similar to MPU in mouse models. The compound was administered at doses of 15 mg/kg and 30 mg/kg, resulting in tumor growth inhibition rates of 40.5% and 34.3%, respectively . These findings highlight the potential of MPU derivatives in cancer therapy.

Case Study 2: Biodegradation Research

Research has focused on the biodegradation of phenylurea herbicides like MPU due to their persistence in the environment. Microbial degradation pathways have been identified that facilitate their breakdown, emphasizing MPU's dual role as an environmental contaminant and a target for bioremediation strategies .

Mécanisme D'action

The mechanism of action of 1-Methyl-1-phenylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

1-Phenylurea: Lacks the methyl group, making it less hydrophobic.

1-Methyl-3-phenylurea: Similar structure but with different substitution patterns.

N-Phenyl-N’-methylurea: Another isomer with different properties .

Uniqueness: 1-Methyl-1-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other phenylureas may not be as effective .

Activité Biologique

1-Methyl-1-phenylurea (MPU) is a compound belonging to the phenylurea class, which has garnered attention for its biological activities, particularly in herbicidal applications and as a potential therapeutic agent. This article provides a comprehensive overview of the biological activity of MPU, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a urea moiety substituted with a methyl group and a phenyl group. The structure can be represented as follows:

This configuration is crucial for its interaction with biological systems.

Herbicidal Action

MPU exhibits herbicidal properties through its action on plant growth regulators. It functions as an inhibitor of photosynthesis by interfering with the electron transport chain in chloroplasts. Studies indicate that MPU's mode of action is similar to that of other phenylurea herbicides, which often target the D1 protein in Photosystem II, leading to impaired photosynthetic efficiency and plant death .

Antitumor Activity

Recent research has highlighted MPU's potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a significant role in immune evasion by tumors. In vitro studies have shown that certain derivatives of phenylureas exhibit potent IDO1 inhibitory activity, suggesting that MPU may also possess similar properties. For example, derivatives synthesized from phenylureas demonstrated IC50 values ranging from 0.1 to 0.6 μM against IDO1 .

Toxicity and Safety Profile

The toxicity profile of MPU indicates relatively low acute toxicity to mammals compared to its effects on plants and aquatic organisms. However, at elevated concentrations, it has been associated with adverse developmental effects in mammals . The compound's safety data suggests caution in its use, particularly regarding environmental exposure.

Table 1: Toxicity Data for this compound

| Organism | Toxicity Level | Reference |

|---|---|---|

| Mammals | Low acute toxicity | Huovinen et al., 2015 |

| Fish | Moderate toxicity | Ihlaseh-Catalano et al., 2014 |

| Algae | High toxicity | Eletto et al., 2020 |

Case Study: Antitumor Efficacy

A study investigated the pharmacokinetic profile and antitumor efficacy of a phenylurea derivative similar to MPU. The compound was administered orally at varying doses (15 mg/kg and 30 mg/kg) in mouse models, resulting in tumor growth inhibition rates of 40.5% and 34.3%, respectively . These findings underscore the potential of MPU derivatives in cancer therapy.

Emerging Strategies for Bioremediation

Research has also focused on the bioremediation of phenylurea herbicides, including MPU. Microbial degradation pathways have been identified that facilitate the breakdown of these compounds in contaminated environments. This highlights the dual role of MPU as both an environmental contaminant and a target for bioremediation strategies .

Propriétés

IUPAC Name |

1-methyl-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAADKSETAYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879133 | |

| Record name | 1-METHYL-1-PHENYL UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-87-9 | |

| Record name | N-Methyl-N-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4559-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-1-PHENYL UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.